molecular formula C9H7ClN2OS B13603481 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol

4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol

Cat. No.: B13603481
M. Wt: 226.68 g/mol
InChI Key: HRMLERQJJRGYMU-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group and the chlorophenol moiety makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with thiourea and a halogenating agent under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts like palladium on carbon .

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, chlorinated phenols, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2,4-disubstituted thiazoles, such as:

Uniqueness

What sets 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol apart from these similar compounds is its unique combination of the thiazole ring with the chlorophenol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-5(1-2-8(6)13)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12)

InChI Key

HRMLERQJJRGYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)O

Origin of Product

United States

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